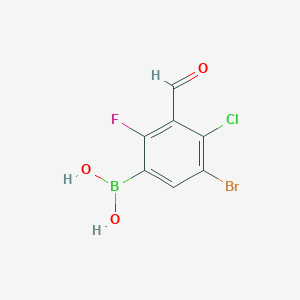

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(5-bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClFO3/c9-5-1-4(8(13)14)7(11)3(2-12)6(5)10/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTKQHJXXHEVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)C=O)Cl)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid synthesis and characterization

Title: Comprehensive Synthesis and Characterization of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid: A Technical Whitepaper

Executive Summary

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid (Formula: C₇H₄BBrClFO₃, MW: 281.27 g/mol ) is a highly functionalized, pentasubstituted aromatic building block[1]. Organoboron compounds of this complexity are pivotal in modern medicinal chemistry, serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions and the design of targeted therapeutics such as protease inhibitors[2][3]. This whitepaper details a robust, self-validating synthetic route that leverages orthogonal halogen reactivity and precise regiocontrol to construct this sterically demanding scaffold.

Part 1: Retrosynthetic Analysis and Strategic Design

Synthesizing a benzene ring with five distinct substituents—boronic acid, fluorine, an aldehyde, chlorine, and bromine—requires an uncompromising approach to regioselectivity. Traditional synthesis of formylphenylboronic acids relies on the halogen-metal exchange of protected halo-benzaldehydes, followed by electrophilic trapping with a trialkyl borate[4].

Causality in Precursor Design: To direct the borylation exclusively to the C1 position (relative to the final product), we must exploit the differential reactivity of carbon-halogen bonds toward organometallic reagents, which follows the order: I > Br > Cl > F . By designing the precursor 3-bromo-2-chloro-6-fluoro-5-iodobenzaldehyde , we ensure that isopropylmagnesium chloride (iPrMgCl) will selectively undergo metal-halogen exchange at the iodine atom. This leaves the bromine and chlorine atoms intact for downstream cross-coupling applications.

Aldehyde Protection: As established by Nöth and colleagues, Grignard and organolithium reagents are highly nucleophilic and will readily attack an unprotected formyl group[5]. Masking the aldehyde as a 1,3-dioxolane acetal is a strict prerequisite to ensure its survival during the highly basic borylation step.

Figure 1: Step-by-step synthetic workflow for the target boronic acid.

Part 2: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Electrophilic Bromination

Objective: Install the bromine atom at the sterically accessible position ortho to the fluorine atom.

-

Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add catalytic FeBr₃ (0.05 eq) and cool the mixture to 0 °C.

-

Dropwise add Br₂ (1.05 eq) over 30 minutes.

-

Validation Check: Monitor via GC-MS. The reaction is complete when the starting material peak disappears and a new peak with a characteristic M / M+2 isotope pattern (indicative of mono-bromination) emerges.

-

Quench with saturated Na₂S₂O₃, extract, and concentrate to yield 3-bromo-2-chloro-6-fluorobenzaldehyde.

Step 2: Electrophilic Iodination

Objective: Install the highly reactive iodine atom to serve as the future borylation site.

-

Dissolve the intermediate from Step 1 in trifluoroacetic acid (TFA).

-

Add N-Iodosuccinimide (NIS, 1.1 eq) and a catalytic amount of trifluoromethanesulfonic acid (CF₃SO₃H).

-

Stir at room temperature for 12 hours.

-

Validation Check: ¹H NMR of a crude aliquot should show the complete disappearance of one aromatic proton, leaving only a single singlet (the proton between Br and I).

-

Workup with aqueous NaHCO₃ and purify via recrystallization to yield 3-bromo-2-chloro-6-fluoro-5-iodobenzaldehyde.

Step 3: Acetal Protection

Objective: Mask the electrophilic aldehyde.

-

Suspend the iodinated benzaldehyde in toluene. Add ethylene glycol (3.0 eq) and p-toluenesulfonic acid (TsOH, 0.1 eq).

-

Reflux under a Dean-Stark trap until water evolution ceases.

-

Validation Check: Analyze via ATR-IR. The strong carbonyl stretch (C=O) at ~1700 cm⁻¹ must be completely absent.

Step 4: Regioselective Halogen-Metal Exchange and Borylation

Objective: Selectively exchange the iodine atom and trap with a borate ester[3][4].

-

Dissolve the acetal-protected intermediate in anhydrous THF and cool to -40 °C under argon.

-

Add iPrMgCl (1.1 eq) dropwise. Stir for 1 hour.

-

Self-Validation: Quench a 0.1 mL aliquot with D₂O. GC-MS should show >95% deuterium incorporation at the C5 position, confirming successful Grignard formation without Br/Cl exchange.

-

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly. Allow the reaction to warm to room temperature over 2 hours.

-

Deprotection & Hydrolysis: Add 2M HCl (aq) and stir vigorously for 4 hours to simultaneously cleave the borate ester and the acetal protecting group.

Figure 2: Mechanistic pathway of the borylation step via selective halogen-metal exchange.

Step 5: Amphoteric Purification

To achieve the ≥98.0% purity required for pharmaceutical applications[2], leverage the amphoteric nature of the boronic acid[6].

-

Dissolve the crude product in 10% aqueous NaOH (pH ~10). At pH > 11, unwanted Cannizzaro reactions may occur, so pH control is critical[6].

-

Wash the aqueous layer with toluene to remove organic impurities.

-

Acidify the aqueous phase with concentrated HCl to pH 1 at 5 °C to precipitate the highly pure (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid[6]. Filter and dry under a nitrogen stream.

Part 3: Data Presentation and Analytical Characterization

Thorough characterization is required to verify the regiochemistry of the pentasubstituted ring. The single remaining aromatic proton (C6-H) serves as a critical diagnostic handle.

Table 1: Stepwise Yield and Purity Metrics

| Step | Intermediate | Expected Yield (%) | Primary Purity Check Method |

| 1 | Bromination | 85-90 | GC-MS (M / M+2 isotope pattern) |

| 2 | Iodination | 75-80 | ¹H NMR (Loss of 1 Ar-H) |

| 3 | Protection | >95 | IR (Loss of C=O stretch) |

| 4 | Borylation | 65-70 | HPLC (>99% via alkaline workup) |

Table 2: Key Analytical Characterization Data

| Technique | Parameter | Expected Value / Observation | Structural Significance |

| ¹H NMR (DMSO-d₆) | Aldehyde (-CHO) | ~10.10 ppm (s, 1H) | Confirms successful acetal deprotection. |

| ¹H NMR (DMSO-d₆) | Boronic Acid (-B(OH)₂) | ~8.50 ppm (br s, 2H) | Confirms borylation; exchanges with D₂O. |

| ¹H NMR (DMSO-d₆) | Aromatic (C6-H) | ~7.85 ppm (d, J ~ 7.5 Hz, 1H) | Doublet splitting confirms meta-coupling to the fluorine atom, verifying regiochemistry. |

| ¹¹B NMR (DMSO-d₆) | Boron Nucleus | ~28.0 ppm (br s) | Characteristic shift for arylboronic acids. |

| ¹⁹F NMR (DMSO-d₆) | Aryl Fluoride | ~ -112.5 ppm (d, J ~ 7.5 Hz, 1F) | Confirms presence of fluorine and coupling to C6-H. |

| HRMS (ESI-) | [M-H]⁻ | m/z calc: 278.901 | Exact mass confirms the C₇H₃BBrClFO₃ anion. |

| IR (ATR) | Carbonyl (C=O) | 1695 cm⁻¹ (strong) | Confirms restoration of the formyl group. |

Part 4: Quality Control and Storage

Arylboronic acids are prone to dehydration, forming cyclic anhydrides known as boroxines. While boroxines are generally competent in cross-coupling reactions, they complicate stoichiometric calculations.

-

Storage: Store the final white to light-yellow crystalline powder[2] in a tightly sealed, opaque container under an inert argon atmosphere at 2–8 °C.

-

Handling: Avoid prolonged exposure to ambient humidity or elevated temperatures to prevent degradation or premature oxidation of the formyl group.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers." nbinno.com. 2

-

Wikipedia. "4-Formylphenylboronic acid." wikipedia.org. 5

-

Google Patents. "US6420597B2 - Process for preparing highly pure formylphenylboronic acids." google.com. 4

-

PubMed Central (PMC). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." nih.gov. 3

-

Google Patents. "EP1167371A2 - Process for preparing highly pure formylphenyl boronic acid derivatives." google.com. 6

-

Sigma-Aldrich. "(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid." sigmaaldrich.com. 1

-

ChemBuyersGuide. "AstaTech, Inc. (Page 24) @ ChemBuyersGuide.com, Inc." chembuyersguide.com.

Sources

- 1. (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. EP1167371A2 - Process for preparing highly pure formylphenyl boronic acid derivatives - Google Patents [patents.google.com]

Physicochemical properties of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is a synthetically valuable organoboron compound. Its multifaceted structure, featuring a highly substituted phenyl ring with electron-withdrawing bromo, chloro, fluoro, and formyl groups, makes it a significant building block in modern organic synthesis and medicinal chemistry.[1][2] The presence of the boronic acid moiety allows for versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] Furthermore, the aldehyde (formyl) group serves as a reactive handle for a variety of chemical transformations, while the halogen substituents can influence the electronic properties and metabolic stability of derivative compounds, and may participate in halogen bonding, a key interaction in drug-target binding.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid, its stability and handling, and detailed protocols for its characterization. The insights provided herein are intended to empower researchers in their synthetic endeavors and drug discovery programs.

Physicochemical Properties

The physicochemical properties of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid are summarized in the table below. While experimental data for this specific molecule is not widely published, these properties are estimated based on closely related structures and established principles of physical organic chemistry.

| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C7H4BBrClFO3 | Based on the chemical structure. |

| Molecular Weight | 297.28 g/mol | Calculated from the molecular formula. A related compound, (5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid, has a molecular weight of 267.29 g/mol .[6] |

| Appearance | White to off-white solid | Arylboronic acids are typically crystalline solids at room temperature.[7][8] |

| Melting Point | >150 °C (with decomposition) | The melting point is expected to be relatively high due to the crystalline nature and potential for intermolecular hydrogen bonding. Purity and the presence of the trimeric boroxine anhydride can affect the melting point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF) | The polar boronic acid group imparts some water solubility, though this is counteracted by the hydrophobic halogenated aromatic ring. Solubility in water is pH-dependent.[9] |

| pKa | ~6.5 - 7.5 | The pKa of phenylboronic acid is approximately 8.8. The presence of multiple electron-withdrawing groups (bromo, chloro, fluoro, and formyl) is expected to significantly increase the Lewis acidity of the boron center, thereby lowering the pKa.[10][11] Fluorine substitution, in particular, is known to lower the pKa of arylboronic acids.[11][12] |

Chemical Structure and Reactivity

The structure of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is depicted below.

Caption: Chemical structure of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid.

The reactivity of this molecule is dominated by the boronic acid and formyl functional groups. The boronic acid is a versatile precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[3][13] The formyl group can undergo a wide range of reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation reactions.[2]

Stability and Handling

Arylboronic acids are generally stable to air and moisture, allowing for easy handling.[7] However, they can undergo degradation through two primary pathways:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.[14]

-

Oxidation: The boron center can be oxidized, particularly in the presence of strong oxidizing agents or under biological conditions.[14][15]

For long-term storage, it is recommended to keep (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen or argon.[14]

A common issue with boronic acids is the formation of cyclic trimeric anhydrides, known as boroxines, through dehydration. This can complicate purification and quantitative analysis.[7]

To mitigate these stability issues, boronic acids can be converted to more stable derivatives, such as pinacol esters or MIDA esters, which can be easily handled and purified.[7][16]

Experimental Protocols for Characterization

A thorough characterization of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is crucial to confirm its identity and purity. The following are standard protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy would provide valuable information.

¹H NMR Spectroscopy:

-

Objective: To identify the number and environment of protons.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected Signals:

-

A singlet for the aromatic proton.

-

A singlet for the aldehyde proton (typically in the range of 9.5-10.5 ppm).

-

A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent.

-

¹³C NMR Spectroscopy:

-

Objective: To identify the number and types of carbon atoms.

-

Expected Signals:

-

Signals for the six aromatic carbons, with their chemical shifts influenced by the various substituents.

-

A signal for the aldehyde carbonyl carbon (typically in the range of 190-200 ppm).

-

¹⁹F NMR Spectroscopy:

-

Objective: To confirm the presence and environment of the fluorine atom.

-

Expected Signals: A singlet for the single fluorine atom.

¹¹B NMR Spectroscopy:

-

Objective: To characterize the boron center.

-

Expected Signals: A broad singlet characteristic of a trigonal boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Expected Characteristic Absorptions:

-

A broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde group (around 1680-1700 cm⁻¹).

-

C-H stretching for the aldehyde proton (around 2720 and 2820 cm⁻¹).

-

B-O stretching bands (around 1300-1400 cm⁻¹).

-

C-Br, C-Cl, and C-F stretching bands in the fingerprint region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.[18][19]

-

Expected Ions:

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be seen.

-

-

High-Resolution Mass Spectrometry (HRMS): This technique can be used to confirm the elemental formula by providing a highly accurate mass measurement.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.

-

Mobile Phase: A mixture of acetonitrile and water (with a small amount of an acid like formic acid or TFA to improve peak shape) is a common choice.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Outcome: The purity is determined by the area percentage of the main peak.

Proposed Synthetic Pathway

A plausible synthetic route to (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid would start from a readily available, appropriately substituted benzene derivative. A common method for introducing a boronic acid group is through a lithium-halogen exchange followed by reaction with a trialkyl borate.[12][20]

Caption: A potential synthetic workflow for the target molecule.

Applications in Drug Discovery and Organic Synthesis

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is a valuable intermediate for the synthesis of complex organic molecules.[2]

-

Drug Discovery: This building block can be used to synthesize novel drug candidates. The boronic acid moiety itself can be a pharmacophore, as seen in drugs like bortezomib.[21] The highly substituted phenyl ring allows for the exploration of structure-activity relationships (SAR) in lead optimization.

-

Organic Synthesis: As a bifunctional molecule, it can participate in sequential or one-pot reactions, enabling the efficient construction of complex molecular architectures.[1] The aldehyde can be used to introduce other functional groups or to build heterocyclic systems.

-

Materials Science: Arylboronic acids are also used in the development of sensors and functional materials.[13][22] The specific substitution pattern of this molecule could lead to materials with unique electronic or optical properties.

Conclusion

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is a highly functionalized building block with significant potential in various fields of chemical research. A thorough understanding of its physicochemical properties, stability, and reactivity is essential for its effective utilization. The protocols and information presented in this guide provide a solid foundation for researchers working with this and related compounds, facilitating their application in the synthesis of novel molecules with desired properties.

References

- Benchchem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.

- Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.

- Popovic-Nikolic, M. R., et al. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC.

- Wang, Y., et al. (2013, June 3). Arylboronic acid chemistry under electrospray conditions. PubMed.

- Ji, Y., et al. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). pKa values for boronic acids 1-7.

- ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids....

- Scholar UNAIR. (2021, March 15). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach.

- ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.

- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.

- PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- MDPI. (2025, July 24). On the Computational Determination of the pKa of Some Arylboronic Acids.

- MDPI. (2025, July 9). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

- PubChem. (n.d.). 3-Chloro-4-fluoro-5-formylphenylboronic acid.

- PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PMC. (n.d.). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery.

- (2026, March 4). Exploring the Chemical Versatility: 2-Formylphenylboronic Acid in Advanced Synthesis.

- Fluorochem. (n.d.). 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid.

- Wikipedia. (n.d.). 4-Formylphenylboronic acid.

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- (2018, September 24). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory.

- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- Pharmablock. (n.d.). Application of Halogen Bond in Drug Discovery.

- (2019, February 18). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized.

- PMC. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

- ResearchGate. (2026, January 16). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory | Request PDF.

- ChemicalBook. (2025, July 16). 5-Bromo-3-chloro-2-fluorophenylboronic acid.

- NextSDS. (n.d.). 5-Bromo-3-carboxy-2-fluorophenylboronic acid — Chemical Substance Information.

- FUJIFILM Wako Chemicals. (n.d.). boronic acid compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. boronmolecular.com [boronmolecular.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pnas.org [pnas.org]

- 16. 硼酸及其衍生物 [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

Stability and storage conditions for (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid

Executive Summary

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid (Molecular Formula: C₇H₄BBrClFO₃) is a highly functionalized, electron-deficient building block critical for advanced Suzuki-Miyaura cross-couplings and pharmaceutical scaffolding[1]. However, its dense array of electron-withdrawing groups (EWGs) and reactive moieties creates a fragile thermodynamic profile. This technical guide synthesizes the mechanistic vulnerabilities of this compound and establishes rigorous, self-validating protocols for its storage, handling, and quality control to ensure reproducible experimental outcomes.

Mechanistic Vulnerabilities: The Causality of Degradation

The instability of this polyfunctional arylboronic acid is not random; it is dictated by predictable stereoelectronic effects. Understanding why the molecule degrades is the first step in preventing it.

Base-Catalyzed Protodeboronation

Arylboronic acids with multiple EWGs, particularly those with ortho-halogen substitutions, are notoriously susceptible to base-catalyzed protodeboronation. The presence of the ortho-fluoro group, combined with the inductive pull of the bromo, chloro, and formyl groups, drastically increases the Lewis acidity of the boron atom. Upon coordination with a Lewis base (such as water or hydroxide), the resulting tetrahedral boronate intermediate undergoes rapid C–B bond heterolysis. The highly electron-deficient aromatic ring stabilizes the transient aryl anion, driving the irreversible formation of the deboronated arene ()[2]. Even trace alkalinity on glassware or prolonged exposure to ambient moisture can trigger this pathway.

Autoxidation of the Formyl Group

The aldehyde moiety is highly susceptible to radical-mediated autoxidation. In the presence of atmospheric oxygen and light, the formyl C–H bond undergoes homolytic cleavage, initiating a radical chain reaction that rapidly converts the aldehyde into a carboxylic acid. This alters the compound's reactivity and solubility profile, rendering it useless for subsequent condensation or reductive amination workflows.

Reversible Boroxine Dehydration

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). While dehydration is reversible and does not destroy the carbon framework, it significantly alters the molecular weight. If stoichiometry is calculated based on the free acid but the material has dehydrated, the actual equivalents of the aryl halide coupling partner will be skewed, leading to failed cross-coupling reactions.

Mechanistic degradation pathways of the functionalized arylboronic acid.

Quantitative Stability Profile

To effectively manage this reagent, researchers must understand the kinetics of its degradation under various conditions. The following table synthesizes the thermodynamic vulnerabilities of highly electron-deficient ortho-fluoroarylboronic acids ()[3].

| Degradation Pathway | Environmental Trigger | Kinetic Impact / Half-Life Estimate | Prevention Strategy |

| Base-Catalyzed Protodeboronation | pH > 7, Moisture, Glassware Alkalinity | < 1 hour at 70°C (pH > 10); Days at 25°C | Store at -20°C, use anhydrous solvents, avoid basic glass. |

| Formyl Autoxidation | Atmospheric O₂, UV/Vis Light | Days to weeks at 25°C in air | Store under Argon/N₂, use amber vials. |

| Boroxine Dehydration | High Vacuum, Desiccants | Rapid equilibrium | Store as received; use qNMR to determine exact active mass. |

Self-Validating Storage and Handling Protocols

To mitigate these degradation pathways, handling must be treated as a closed-loop system where environmental exposure is minimized and material integrity is continuously verified.

Protocol 1: Inert-Atmosphere Aliquoting and Long-Term Storage

Causality: By removing the triggers (O₂, H₂O, thermal energy), we kinetically quench both protodeboronation and autoxidation.

-

Preparation: Transfer the sealed vial of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid into an argon-filled glovebox. Ensure the glovebox atmosphere maintains <1 ppm O₂ and <1 ppm H₂O.

-

Aliquoting: Divide the bulk material into single-use amber glass vials. Why single-use? Repeated freeze-thaw cycles and repeated opening of a bulk container introduce condensation (moisture) and oxygen, exponentially accelerating degradation.

-

Sealing: Cap the vials with PTFE-lined septa. PTFE provides an inert barrier against chemical vapors and moisture ingress. Wrap the caps tightly with Parafilm.

-

Storage: Remove the aliquots from the glovebox and immediately store them in a dedicated -20 °C freezer . Ensure the freezer is non-frost-free, as frost-free freezers undergo thermal cycling that can stress the compound.

Protocol 2: Quality Control via Quantitative NMR (qNMR)

Causality: Before committing this expensive building block to a complex catalytic cycle, its integrity must be verified. This protocol uses an internal standard to provide a self-validating absolute purity value, bypassing the ambiguity of HPLC UV-response factors.

-

Sample Prep: Inside the glovebox, dissolve 10.0 mg of the boronic acid and exactly 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of anhydrous DMSO-d₆. Why DMSO-d₆? Protic solvents like CD₃OD can induce solvolysis, while CDCl₃ often contains trace DCl or phosgene that can catalyze side reactions.

-

Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

-

Diagnostic Validation (Self-Correction):

-

Formyl Integrity: Integrate the sharp singlet at ~10.0–10.5 ppm (CHO). If a broad peak appears around 12–13 ppm, autoxidation to the carboxylic acid has occurred.

-

Deboronation Check: Look for the appearance of a new aromatic proton. In the intact molecule, there is only one aromatic proton. Protodeboronation will yield a molecule with two aromatic protons, altering the splitting pattern.

-

Boroxine Ratio: The free boronic acid –OH protons will appear as a broad singlet around 8.5 ppm in DMSO-d₆. A shift or broadening can indicate the degree of boroxine formation.

-

-

Calculation: Calculate absolute purity by comparing the integral of the formyl proton against the 3 aromatic protons of the 1,3,5-trimethoxybenzene standard (6.08 ppm).

Self-validating workflow for the storage, sampling, and quality control of the boronic acid.

References

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. URL:[Link]

-

Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. URL:[Link]

Sources

Spectroscopic Characterization of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and practical experimental insights.

Introduction

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable precursor for the synthesis of complex organic molecules. The precise arrangement of its substituents—a bromine atom, a chlorine atom, a fluorine atom, a formyl group, and a boronic acid moiety—on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited in the design of novel compounds.

Accurate structural elucidation and purity assessment are paramount for the effective application of this reagent. This guide details the expected spectroscopic characteristics and provides robust protocols for acquiring and interpreting the necessary data to confirm the identity and integrity of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid.

Molecular Structure and Key Features

The structure of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid presents several key features that will manifest in its spectroscopic data. The highly substituted aromatic ring will exhibit a complex pattern in the aromatic region of the NMR spectrum. The formyl proton will provide a distinct downfield signal. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum. The boronic acid group, along with the other functional groups, will display characteristic absorption bands in the IR spectrum.

Figure 1: Molecular structure of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d6 is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including boronic acids. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm provide convenient internal references. The exchangeable protons of the boronic acid group will appear as a broad signal in DMSO-d6.

-

Concentration: A concentration of 10-20 mg/mL is optimal for obtaining a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C NMR.

Predicted ¹H NMR Data (500 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~8.5 (broad) | s | 2H | -B(OH)₂ |

| ~8.0 | d | 1H | Ar-H |

Interpretation and Expertise:

-

Formyl Proton (-CHO): The proton of the aldehyde group is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It should appear as a sharp singlet at a very downfield chemical shift, typically above 10 ppm.[1][2]

-

Boronic Acid Protons (-B(OH)₂): The hydroxyl protons of the boronic acid group are acidic and will readily exchange with residual water in the solvent. This rapid exchange leads to a broad singlet. Its chemical shift can vary depending on the concentration and temperature.

-

Aromatic Proton (Ar-H): The single proton on the aromatic ring is expected to be a doublet due to coupling with the adjacent fluorine atom. The exact chemical shift will be influenced by the cumulative electronic effects of all the substituents on the ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | -CHO |

| ~160 (d) | C-F |

| ~140 | C-Cl |

| ~135 | C-B |

| ~130 | C-H |

| ~125 | C-Br |

| ~120 | C-CHO |

Interpretation and Expertise:

-

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is highly deshielded and will appear in the far downfield region of the spectrum, typically around 190 ppm.[3]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling. The carbon attached to the boronic acid group often shows a broader signal.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~28-30 | -B(OH)₂ |

Interpretation and Expertise:

-

Boron-11 Signal: The ¹¹B nucleus is quadrupolar, which can lead to broad signals. For arylboronic acids, a single, relatively broad peak is expected in the region of +28 to +30 ppm.[4] This chemical shift is characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition (Solid State)

Figure 3: Workflow for FT-IR data acquisition.

Causality Behind Experimental Choices:

-

KBr Pellet Method: This is a common and reliable method for obtaining high-quality IR spectra of solid samples. The KBr is transparent in the mid-IR region, providing a non-interfering matrix for the analyte.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (boronic acid) |

| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1100-1000 | Strong | C-F, C-Cl, C-Br stretches |

Interpretation and Expertise:

-

O-H Stretch: The broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[5]

-

Aldehyde C-H Stretch: The two medium intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹ are diagnostic for an aldehyde C-H stretch (Fermi resonance).[1][6]

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the aromatic aldehyde.[3][6]

-

B-O Stretch: The strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch.

-

Halogen Stretches: The fingerprint region (below 1500 cm⁻¹) will contain absorptions corresponding to the C-F, C-Cl, and C-Br bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula.

Experimental Protocol: LC-MS Data Acquisition

Figure 4: Workflow for LC-MS data acquisition.

Causality Behind Experimental Choices:

-

LC-MS with ESI: This is a soft ionization technique that is well-suited for polar molecules like boronic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing clear molecular weight information.

Predicted Mass Spectrometry Data

| m/z (relative intensity) | Assignment |

| M, M+2, M+4 | Molecular ion cluster |

Interpretation and Expertise:

-

Molecular Ion Cluster: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.[7][8]

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would provide the elemental composition, confirming the molecular formula of C₇H₅BBrClFO₃.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl group (-29 Da).

Conclusion

References

- Infrared Spectroscopy of Benzaldehyde. (2026, March 1). Doc Brown's Advanced Organic Chemistry.

- Chemical Synthesis and Properties of Boronic acids. (n.d.). Molbase.

- IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.

- Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. (2016, January 6). The Journal of Organic Chemistry.

- Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. (n.d.). Proprep.

- (5-bromo-3-chloro-2-fluoro-4-methylphenyl)boronic acid. (n.d.). ChemicalBook.

- NMR Prediction. (n.d.). ACD/Labs.

- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. (2016, February 5). PubMed.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 4-Chloro-2-fluoro-3-formylphenylboronic acid. (n.d.). Sigma-Aldrich.

- 5-Bromo-3-carboxy-2-fluorophenylboronic acid. (n.d.). NextSDS.

- Chemical Shift Prediction. (n.d.). NMRFx Analyst.

- Mass Spectrometry Fragment

- ¹¹B NMR Chemical Shifts. (n.d.).

- Exercise 16.7 - Predicting Chemical Shifts in an ¹H-NMR Spectrum. (2021, December 6). YouTube.

- Electronic Descriptors for Supervised Spectroscopic Predictions. (2023, March 28). MPG.PuRe.

- NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- (5-chloro-2,4-difluoro-3-formylphenyl)boronic acid. (n.d.). CSSB.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). Molecules.

- Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II). (2012, August 24). Journal of the American Chemical Society.

- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.

- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. (2022, April 18). Accounts of Chemical Research.

- 3-Formylphenylboronic acid. (n.d.).

- Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams.

- Process for preparing highly pure formylphenylboronic acids. (n.d.).

- Mass spectrum of 2-bromopropane. (2026, March 12). Doc Brown's Advanced Organic Chemistry.

- Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. (5-bromo-3-chloro-2-fluoro-4-methylphenyl)boronic acid [chemicalbook.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

Commercial Sourcing and Analytical Validation of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic Acid

Executive Summary & Strategic Utility

In the landscape of modern drug development, multi-functionalized aromatic building blocks are highly sought after for their ability to rapidly generate complex active pharmaceutical ingredients (APIs). (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid (MFCD32632069) represents a masterclass in orthogonal reactivity. The presence of five distinct functional groups on a single benzene ring allows synthetic chemists to perform precise, sequential cross-coupling and condensation reactions without the need for excessive protecting-group chemistry.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable synthetic node. The boronic acid moiety serves as the primary anchor for Suzuki-Miyaura couplings, the formyl group enables downstream reductive aminations, and the bromo substituent acts as a secondary handle for subsequent cross-couplings. Meanwhile, the fluoro and chloro groups provide critical steric and electronic tuning to modulate the lipophilicity and metabolic stability of the final drug candidate.

Orthogonal reactivity pathways of the polyfunctionalized boronic acid.

Commercial Availability and Purity Standards

Procuring this compound with high purity is critical. Impurities in multi-halogenated boronic acids often include des-halogenated analogs or regioisomers that are notoriously difficult to separate during downstream API purification. Commercially, the compound is available through specialized chemical vendors, typically at 95% to 97% purity[1][2].

Table 1: Commercial Suppliers and Specifications

| Supplier | Catalog / Item Number | Claimed Purity | Chemical Formula |

| Combi-Blocks | JN-6142 | 95% | C₇H₄BBrClFO₃ |

| AOBChem USA | N/A | ≥97% | C₇H₄BBrClFO₃ |

| Ambeed | N/A | 95-97% | C₇H₄BBrClFO₃ |

Note: Vendor purity claims are typically based on HPLC area percent (a/a%), which may not accurately reflect the true molar purity due to the intrinsic chemical behavior of boronic acids.

The Boroxine Conundrum: Causality in Purity Discrepancies

I frequently encounter discrepancies between vendor Certificates of Analysis (CoA) and in-house purity validations. The root cause is almost always the intrinsic chemical nature of the boronic acid moiety.

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines. This dehydration is driven by ambient moisture levels, storage temperature, and the solvent used during analysis (3)[3].

When analyzed via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the free boronic acid and the boroxine may exhibit different retention times and vastly different UV response factors[3]. Furthermore, traditional silica-based HPLC columns possess residual silanol groups that can interact with the empty p-orbital of the boron atom. This interaction leads to severe peak tailing, unpredictable on-column retention, or forced hydrolysis during the chromatographic run (4)[4][5]. Consequently, relying solely on HPLC UV area percentage is scientifically unsound for absolute quantification.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in our starting materials, our laboratory employs a self-validating dual-method approach: Quantitative NMR (qNMR) establishes the absolute molar purity, while optimized LC-MS/MS profiles trace organic impurities.

Self-validating analytical workflow for boronic acid purity assessment.

Protocol 1: Absolute Purity Determination via qNMR (Primary Method)

qNMR is a primary analytical method that provides a direct measurement of analyte concentration, bypassing the UV response factor discrepancies of HPLC[3]. By incorporating an internal standard of known purity, this protocol acts as a closed, self-validating system.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~20.0 mg of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid and ~10.0 mg of a certified reference standard (e.g., Maleic acid, >99.9% purity) using a calibrated microbalance.

-

Solvent Selection (Causality): Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Why DMSO? Strong hydrogen-bond accepting solvents like DMSO disrupt the boroxine network, driving the equilibrium entirely toward the monomeric boronic acid. This ensures a single, sharp set of peaks rather than a complex mixture of oligomers.

-

Acquisition Parameters: Acquire a ¹H NMR spectrum. Crucially, set the relaxation delay (D1) to at least 30 seconds. Causality: Boronic acid protons and internal standard protons have different longitudinal relaxation times (T1). A long D1 ensures all nuclei fully return to equilibrium before the next radiofrequency pulse, preventing integration errors that would skew the purity calculation.

-

Integration & Calculation: Integrate the distinct formyl proton of the analyte (typically ~10.0 ppm) against the olefinic protons of maleic acid (6.26 ppm). Calculate the absolute purity using the standard qNMR mass/molar ratio equation.

Protocol 2: Trace Impurity Profiling via LC-MS/MS (Secondary Method)

While qNMR gives absolute purity, it lacks the sensitivity to detect trace (<0.5%) genotoxic impurities or closely related des-bromo analogs. We utilize LC-MS/MS for this purpose, specifically optimized for reactive boronic acids (6)[6].

Step-by-Step Methodology:

-

Column Selection: Utilize a low-silanol, end-capped C18 column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 μm)[6]. Causality: End-capping masks residual silanols, preventing Lewis acid-base interactions with the boronic acid, thereby eliminating peak tailing and on-column degradation (5)[4][5].

-

Mobile Phase Optimization:

-

Mobile Phase A: 0.1% Ammonia or 10 mM Ammonium Acetate in LC-MS grade water[6][7].

-

Mobile Phase B: 100% Acetonitrile.

-

Causality: Boronic acids ionize efficiently in negative electrospray ionization (ESI-) mode. A slightly basic or neutral volatile buffer facilitates the formation of the[M-H]⁻ or [M+OH]⁻ adducts without causing rapid hydrolysis of potential esterified impurities[6][7].

-

-

Elution Gradient: Employ a rapid gradient (e.g., 5% to 95% B over 10-14 minutes) at a flow rate of 0.25 mL/min[6]. Rapid elution minimizes the residence time of the analyte on the stationary phase, further reducing the risk of analytical artifacts.

-

Detection: Monitor via tandem quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically quantify known impurities (e.g., the des-bromo or des-chloro derivatives)[6].

Conclusion

The successful integration of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid into a synthetic pipeline requires more than just purchasing the chemical; it demands rigorous, mechanistically sound analytical validation. By pairing the absolute quantification of qNMR with the high-sensitivity impurity profiling of LC-MS/MS, researchers can establish a trustworthy, self-validating foundation for their drug development programs.

References

-

Combi-Blocks Catalog (JN-6142) . Combi-Blocks. 2

-

Avantor / AOBChem USA Catalog . Avantor Sciences. 1

-

Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment . BenchChem.3

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. 4

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . Ingenta Connect.5

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid . SCIRP.6

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry . RSC Publishing. 7

Sources

- 1. vwr.com [vwr.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Strategic Deployment of Polysubstituted Phenylboronic Acids in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Monosubstituted: Embracing Complexity in Catalysis

For decades, phenylboronic acids have been indispensable workhorses in the synthetic chemist's toolbox, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the landscape of modern drug discovery and materials science increasingly demands molecules with intricate three-dimensional architectures and finely-tuned electronic properties. This necessitates a deeper understanding and more strategic utilization of polysubstituted phenylboronic acids. These reagents, adorned with multiple functional groups, introduce layers of complexity—steric hindrance, altered electronics, and unique reactivity profiles—that can be both a challenge and a profound opportunity. This guide moves beyond the rudimentary applications of simple phenylboronic acid to provide a comprehensive, field-proven perspective on harnessing the power of its polysubstituted counterparts. We will delve into the causality behind experimental choices, offering not just protocols, but the strategic thinking required to navigate the nuanced world of sterically and electronically complex cross-coupling reactions.

The Polysubstituted Challenge: Navigating Steric and Electronic Frontiers

The presence of multiple substituents on the phenyl ring of a boronic acid dramatically influences its behavior in chemical reactions. These effects are broadly categorized as steric and electronic.

The Inevitable Clash: Steric Hindrance in Cross-Coupling

The sheer physical bulk of substituents, particularly in the ortho positions relative to the boronic acid moiety, presents a significant kinetic barrier to the key steps of the Suzuki-Miyaura catalytic cycle.[2] This steric impediment can hinder the approach of the boronic acid to the palladium center for transmetalation, and subsequently slow down the reductive elimination step that forms the desired C-C bond.[3] The result is often sluggish or incomplete reactions, demanding carefully tailored catalytic systems to overcome these hurdles.[4] The challenge intensifies with increasing substitution, reaching its zenith in the synthesis of tetra-ortho-substituted biaryls, a feat that pushes the boundaries of current catalytic technology.[4]

A Tug-of-War of Electrons: Electronic Effects on Reactivity

Substituents also exert a profound electronic influence on the boronic acid. Electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups, decrease the electron density on the boron atom.[5] This can, in some cases, facilitate the transmetalation step. Conversely, electron-donating groups (EDGs) increase electron density, which can sometimes be detrimental to the reaction rate.[5] The position of the substituent is also critical; a group in the para position will have a more pronounced electronic effect than one in the meta position due to resonance effects.[6] Understanding this electronic interplay is crucial for predicting reactivity and selecting the appropriate reaction conditions.

Synthetic Strategies for Polysubstituted Phenylboronic Acids

The effective use of polysubstituted phenylboronic acids begins with their synthesis. Several methods are available, each with its own advantages and limitations.

The Classic Approach: Grignard and Organolithium Reagents

The traditional and still widely used method involves the reaction of a polysubstituted aryl halide with magnesium (to form a Grignard reagent) or an organolithium reagent, followed by quenching with a trialkyl borate ester.[7][8] Subsequent hydrolysis then yields the desired boronic acid.[9] While robust, this method can be sensitive to functional groups that are incompatible with these highly reactive organometallic intermediates.

Palladium-Catalyzed Borylation: A Milder Alternative

A more modern and often milder approach is the palladium-catalyzed Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10] This method exhibits excellent functional group tolerance and is particularly useful for the synthesis of complex, highly functionalized boronic esters, which can be readily hydrolyzed to the corresponding acids.[10]

Emerging Frontiers: C-H Borylation

Direct C-H borylation, catalyzed by transition metals like iridium or rhodium, represents a cutting-edge strategy for the synthesis of arylboronic acids.[7] This atom-economical approach avoids the pre-functionalization required in the previous methods, allowing for the direct conversion of a C-H bond to a C-B bond. While powerful, regioselectivity can be a challenge with polysubstituted arenes.

Taming the Beast: Catalyst Systems for Challenging Couplings

The success of a Suzuki-Miyaura reaction involving a polysubstituted phenylboronic acid hinges on the selection of an appropriate catalyst system. Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[3]

The Rise of Bulky, Electron-Rich Ligands

The development of bulky, electron-rich phosphine ligands, such as the Buchwald and Fu ligands (e.g., SPhos, XPhos, RuPhos), has revolutionized the field.[3][11] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides and for accelerating the rate-limiting reductive elimination step.[3] N-heterocyclic carbene (NHC) ligands have also proven to be highly effective for coupling sterically congested partners.[3]

The Critical Role of the Base

The choice of base is not a trivial matter. Its primary role is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[3] For sterically hindered couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide, as they can minimize side reactions.[3] In some cases, fluoride ions (e.g., from KF or CsF) can also be effective activators.[3]

Polysubstituted Phenylboronic Acids in Action: Applications in Drug Discovery and Materials Science

The ability to synthesize complex biaryl and heterobiaryl structures using polysubstituted phenylboronic acids has had a profound impact on several scientific disciplines.

Sculpting the Drugs of Tomorrow

In medicinal chemistry, the precise arrangement of substituents on a phenyl ring can dramatically influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[12] Polysubstituted phenylboronic acids are key building blocks in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and anti-inflammatory agents.[7][13][14] The ability to introduce steric bulk and specific electronic features allows for the fine-tuning of a drug candidate's interaction with its biological target.

Engineering Advanced Materials

The properties of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are highly dependent on the molecular structure of their components. Polysubstituted phenylboronic acids are instrumental in constructing the conjugated polymer and small molecule backbones of these materials, enabling the rational design of materials with tailored optical and electronic properties.

Experimental Protocols: A Practical Guide

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide and a Polysubstituted Phenylboronic Acid.[3]

Reaction Setup:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the polysubstituted phenylboronic acid or its corresponding ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

-

Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

Reaction:

-

Stir the mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst System Optimization

Caption: A logical workflow for optimizing a Suzuki-Miyaura coupling reaction.

Data Presentation: Comparing Catalyst Performance

| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) of Tetra-ortho-substituted Biaryl | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 | [3] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 92 | [3] |

| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 88 | [3] |

| PEPPSI-IPr | K₃PO₄ | Dioxane | 100 | 95 | [3] |

Note: Yields are representative and can vary depending on the specific substrates used.

Conclusion and Future Outlook

Polysubstituted phenylboronic acids are no longer niche reagents but are central to the advancement of organic synthesis. The challenges they present in terms of steric hindrance and electronic complexity have spurred the development of highly sophisticated catalyst systems and synthetic methodologies. As our understanding of these intricate reactions deepens, we can expect to see the creation of even more complex and functionally diverse molecules for a wide array of applications. The continued exploration of new ligands, milder reaction conditions, and novel borylation techniques will undoubtedly unlock new frontiers in drug discovery, materials science, and beyond.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 46(29), 5354–5358. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki–Miyaura Couplings Is Not What You Think. Angewandte Chemie International Edition, 53(15), 3953–3956. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329–332. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A Stoichiometric and Catalytic Reaction of an Iridium(I) Complex with B2(pin)2: A New Route to Aryl- and Vinylboronates via C-H Borylation. Angewandte Chemie International Edition, 41(16), 3056–3058. [Link]

-

Baker, T. J., et al. (2004). Design and discovery of boronic acid drugs. Future Medicinal Chemistry, 6(5), 509-523. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals, 13(10), 303. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. (2019). Journal of Organometallic Chemistry, 882, 51-61. [Link]

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. Reddit - Please wait for verification [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. globethesis.com [globethesis.com]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid

Abstract

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid (CAS No. 1256345-63-4) is a highly functionalized and synthetically versatile building block for drug discovery and materials science. Its unique arrangement of five distinct reactive centers—a boronic acid, a formyl group, and bromo, chloro, and fluoro substituents on an aromatic ring—offers a rich landscape for complex molecular construction. This guide provides a comprehensive analysis of its reactivity profile, focusing on chemoselectivity and orthogonal reaction strategies. We will explore the nuanced behavior of each functional group, providing field-proven protocols and mechanistic insights to enable researchers to harness the full synthetic potential of this powerful intermediate.

Introduction: A Multifunctional Scaffold for Advanced Synthesis

The strategic value of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid lies in the differential reactivity of its functional groups. This allows for sequential, site-selective modifications, making it an ideal starting material for building complex molecular architectures. The electron-withdrawing nature of the fluoro, chloro, and formyl groups significantly influences the electronic properties of the phenyl ring, which in turn dictates the reactivity of the boronic acid and the aryl halides.[1][2]

The ortho-formyl group plays a particularly interesting role. Beyond its own reactivity as an aldehyde, it can interact with the adjacent boronic acid moiety, influencing its acidity and participating in intramolecular cyclization equilibria in solution.[1][3] This guide will dissect the reactivity of each site, providing a logical framework for synthetic planning.

Molecular Structure and Reactive Sites

The key to utilizing this reagent effectively is understanding the hierarchy of reactivity among its functional groups.

Sources

The Strategic Application of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is a synthetically versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling reactions, a reactive formyl group for diverse functionalization, and a polyhalogenated core, offers a powerful platform for the design and synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the compound's reactivity and explores its potential applications in the construction of diverse molecular scaffolds for drug discovery, including the synthesis of biaryl compounds, heterocyclic systems, and complex molecular architectures.

Introduction: The Emergence of Multi-functional Building Blocks

The landscape of modern drug discovery is characterized by an increasing demand for molecular complexity and diversity to address challenging biological targets.[1][2][3] In this context, chemical building blocks that offer multiple points for synthetic diversification are invaluable.[4][5][6] (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid emerges as a prime example of such a scaffold. The strategic arrangement of its functional groups—a boronic acid, a formyl group, and bromo, chloro, and fluoro substituents—provides a rich toolkit for medicinal chemists to explore novel chemical space.[7][8]

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry.[1][2][9] This reaction's broad functional group tolerance and reliability make it ideal for the synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs.[2][3] The formyl group, a versatile aldehyde, serves as a gateway to a plethora of chemical transformations, including reductive amination, oxidation, and olefination reactions.[8] The halogen substituents not only provide an additional handle for cross-coupling but also modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical for drug-like properties.[7][8]

This guide will delve into the synthetic utility of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid and outline its potential applications in the construction of diverse compound libraries for hit identification and lead optimization in drug discovery programs.

Synthetic Utility and Key Reactions

The power of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

The Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The boronic acid moiety is the primary reactive site for Suzuki-Miyaura cross-coupling reactions.[1][2][3] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and a wide range of aryl or heteroaryl halides/triflates.[1][2][9]

Table 1: Representative Suzuki-Miyaura Coupling Partners

| Coupling Partner Class | Example | Resulting Scaffold |

| Aryl Bromides | 4-Bromopyridine | Pyridyl-phenyl |

| Aryl Chlorides | 2-Chlorobenzonitrile | Cyanobiaryl |

| Heteroaryl Halides | 5-Iodoindole | Indolyl-phenyl |

| Vinyl Halides | (E)-1-Bromo-2-phenylethene | Stilbene derivative |

A typical experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system, such as a mixture of dioxane and water (4:1).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Derivatization of the Formyl Group

The formyl group offers a second point of diversification, allowing for the introduction of a wide range of functionalities.

-

Reductive Amination: This reaction with primary or secondary amines provides access to a diverse array of substituted amines, which are common motifs in bioactive molecules.

-

Wittig Reaction: The Wittig reaction and its variations allow for the formation of alkenes, which can serve as key intermediates for further transformations.

-

Oxidation: Oxidation of the formyl group to a carboxylic acid provides a handle for amide bond formation, a crucial linkage in many pharmaceuticals.

-

Grignard/Organolithium Addition: Nucleophilic addition to the aldehyde yields secondary alcohols, which can be further functionalized.

Diagram 2: Formyl Group Transformations

Caption: Key synthetic transformations of the formyl group.

Potential Applications in Medicinal Chemistry

The synthetic versatility of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid opens up numerous avenues for the discovery of new therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. The Suzuki-Miyaura coupling is a key reaction for the synthesis of these scaffolds. The formyl group can be elaborated to introduce functionalities that interact with the hinge region of the kinase or occupy solvent-exposed regions, thereby improving potency and selectivity.

Protease Inhibitors

Boronic acids themselves are known to act as inhibitors of serine proteases, with the boronic acid moiety forming a reversible covalent bond with the catalytic serine residue.[6] The polyhalogenated phenyl ring can be tailored to fit into the hydrophobic pockets of the enzyme's active site, while the formyl group can be converted into various functionalities to interact with other residues.

GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. The ability to generate diverse libraries of compounds from (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is well-suited for screening against GPCRs. The various substituents can be systematically modified to probe the structure-activity relationships (SAR) for a given receptor.

Antimicrobial Agents

Some 2-formylphenylboronic acids and their cyclized benzoxaborole derivatives have shown promising antimicrobial activity.[10][11] The electron-withdrawing nature of the halogen substituents in (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid could potentially enhance its antimicrobial properties.[10][11]

Diagram 3: Potential Therapeutic Areas

Caption: Potential therapeutic areas for derivatives of the title compound.

Conclusion and Future Outlook